N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-difluorobenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-difluorobenzyl)oxalamide is a synthetic organic compound characterized by the presence of a cyclohexene ring, a difluorobenzyl group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-difluorobenzyl)oxalamide typically involves the following steps:
Formation of the cyclohexene derivative: The starting material, cyclohexene, undergoes a reaction with an appropriate alkylating agent to introduce the ethyl group at the 1-position.
Introduction of the difluorobenzyl group: The intermediate product is then reacted with 2,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate to form the difluorobenzyl derivative.
Oxalamide formation: The final step involves the reaction of the difluorobenzyl derivative with oxalyl chloride and an amine to form the oxalamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-difluorobenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-difluorobenzyl)oxalamide has several scientific research applications, including:
Medicinal Chemistry: The compound may be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as polymers or coatings.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-difluorobenzyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-dichlorobenzyl)oxalamide: Similar structure but with chlorine atoms instead of fluorine.
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-dimethylbenzyl)oxalamide: Similar structure but with methyl groups instead of fluorine.
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-difluorophenyl)oxalamide: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-difluorobenzyl)oxalamide is unique due to the presence of both the cyclohexene and difluorobenzyl groups, which confer specific chemical and physical properties. The difluorobenzyl group, in particular, can influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[(2,4-difluorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N2O2/c18-14-7-6-13(15(19)10-14)11-21-17(23)16(22)20-9-8-12-4-2-1-3-5-12/h4,6-7,10H,1-3,5,8-9,11H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXLVPSFIYVANE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.